(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate
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Overview
Description
(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate is a complex organic compound known for its unique tricyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.
Preparation Methods
The synthesis of (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by functional group modifications to introduce the tert-butyl ester and the oxo group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents like halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in both basic and applied research.
Comparison with Similar Compounds
When compared to similar compounds, (+/-)-Tert-butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate stands out due to its unique tricyclic structure and the presence of both an oxo group and a tert-butyl ester. Similar compounds include:
Tert-butylamine: A simpler compound with a tert-butyl group and an amine functional group.
Tert-butyl acetate: Contains a tert-butyl group and an ester functional group but lacks the tricyclic structure.
Tert-butyl alcohol: Features a tert-butyl group and a hydroxyl group, commonly used as a solvent and reagent.
These comparisons highlight the distinct chemical properties and potential applications of this compound, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
tert-butyl (1R,2S,5R,6S)-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h7-10H,4-6H2,1-3H3/t7-,8+,9+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQETWINOIJFTEK-JLIMGVALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CCC(C3)C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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